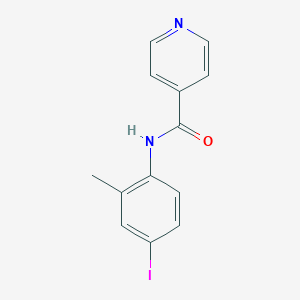
4-Methyl-2-(tribromomethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-(tribromomethyl)quinoline is a synthetic compound used in scientific research for its unique properties. It is a quinoline derivative that has been found to have potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-(tribromomethyl)quinoline is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
4-Methyl-2-(tribromomethyl)quinoline has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines in animal models, which may contribute to its anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Methyl-2-(tribromomethyl)quinoline in lab experiments is its unique properties. It has been found to have potential applications in various fields, including medicine and agriculture. However, one of the limitations of using this compound is its moderate to high toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are many future directions for the study of 4-Methyl-2-(tribromomethyl)quinoline. One possible direction is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another possible direction is to investigate its potential use in agriculture, as it has been found to have anti-fungal properties. Additionally, further studies are needed to understand the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 4-Methyl-2-(tribromomethyl)quinoline is a synthetic compound with potential applications in various scientific research fields. It has been found to have anti-cancer and anti-inflammatory properties, and its unique properties make it a valuable tool for scientific research. However, caution should be taken when handling this compound in lab experiments due to its moderate to high toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Méthodes De Synthèse
The synthesis of 4-Methyl-2-(tribromomethyl)quinoline involves the reaction of 4-methylquinoline with tribromomethyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The yield of this reaction is typically moderate to high, depending on the reaction conditions used.
Applications De Recherche Scientifique
4-Methyl-2-(tribromomethyl)quinoline has been found to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Propriétés
Nom du produit |
4-Methyl-2-(tribromomethyl)quinoline |
|---|---|
Formule moléculaire |
C11H8Br3N |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
4-methyl-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C11H8Br3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clé InChI |
JIDRDFBCCOKGMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
SMILES canonique |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)



![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
